(4-Methoxy-3-methylpyridin-2-yl)methanol
Overview
Description
“(4-Methoxy-3-methylpyridin-2-yl)methanol” is an intermediate used to prepare 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles as ulcer inhibitors .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11NO2 . The InChI code is 1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :
Scientific Research Applications
Photo-methoxylation in Organic Chemistry
The study of photo-methoxylation, which involves the introduction of a methoxy group to a molecule using light, is one research application. For instance, the rate of photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol is significantly affected by the presence of 4-substituted pyridines. This provides insights into the role of 4-substituted pyridines, including compounds similar to (4-Methoxy-3-methylpyridin-2-yl)methanol, in photochemical reactions (Sugimori et al., 1983).
Methanol as a C1 Source in Synthesis
Methanol, including derivatives like this compound, is used as a solvent and reagent in organic synthesis. It is particularly important in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The synthesis of C-, N-, and O-methylated products is of central interest due to the presence of these motifs in a wide range of chemicals and pharmaceuticals (Natte et al., 2017).
Surface Chemistry and Catalysis
The use of methanol to probe the nature of surface sites on metal oxide catalysts is another significant application. Studies involving the adsorption and desorption of methanol on various surfaces, such as ceria nanocrystals, help understand the surface chemistry of these materials. This research can inform the design of catalysts and other materials that interact with compounds like this compound (Wu et al., 2012).
Methanol Synthesis and Hydrocarbon Formation
In the field of catalysis, the synthesis of methanol from CO2 and CO hydrogenation is a key area of study. Understanding the reaction pathways and intermediates in these processes is vital, as methanol and its derivatives play a significant role in various industrial applications. This research provides a foundational understanding of how compounds like this compound can be produced and utilized in industrial processes (Grabow & Mavrikakis, 2011).
Safety and Hazards
Properties
IUPAC Name |
(4-methoxy-3-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHQBGRAEVQZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445615 | |
Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-77-5 | |
Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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